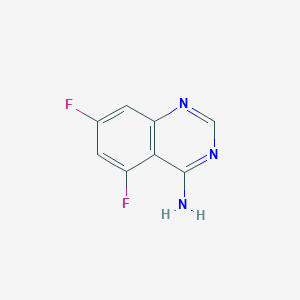

5,7-Difluoroquinazolin-4-amine

Description

Significance of Quinazoline (B50416) Scaffolds in Contemporary Drug Discovery

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone in the development of new drugs. google.comvulcanchem.comscirp.org Its structural features allow for versatile modifications at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. duq.edu This adaptability has led to the discovery of quinazoline derivatives with an exceptionally broad spectrum of biological activities. google.comvulcanchem.comgoogle.com

Researchers have successfully developed quinazoline-based compounds that act as anticancer, anti-inflammatory, antibacterial, antiviral, antihypertensive, and analgesic agents. google.comgoogle.comresearchgate.net The clinical success of this scaffold is exemplified by several FDA-approved drugs. biorxiv.orgnih.gov Notably, in the field of oncology, quinazoline derivatives like Gefitinib (B1684475), Erlotinib, and Lapatinib have become crucial components of targeted cancer therapy. biorxiv.orgnih.govmdpi.com These drugs function as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in various cancer types. nih.govnih.gov The ability of the quinazoline core to effectively mimic the adenine (B156593) ring of ATP allows it to bind to the ATP-binding site of these kinases, blocking their activity and halting cancer cell proliferation. mdpi.com This proven track record solidifies the quinazoline scaffold as a highly significant and valuable framework in the quest for new medicines. nih.govacs.org

Rationale for Strategic Fluorine Incorporation in Quinazoline Derivatives

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic potential. researchgate.netvichemchemie.com The unique properties of the fluorine atom—its small size (similar to a hydrogen atom) and its extreme electronegativity—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles. researchgate.netarxiv.org

One of the primary reasons for fluorination is to improve metabolic stability. guernseyregistry.com The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 family. By strategically placing fluorine atoms at sites on a molecule that are prone to metabolic attack, chemists can block these pathways, thereby increasing the drug's half-life and bioavailability. researchgate.netguernseyregistry.com

Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity or basicity (pKa) of nearby functional groups. researchgate.net For a compound like 5,7-Difluoroquinazolin-4-amine, the fluorine atoms decrease the basicity of the quinazoline nitrogen atoms and the 4-amino group. This can improve a drug's ability to permeate cell membranes, as a less basic compound is less likely to be charged at physiological pH, a state that hinders membrane passage. google.comresearchgate.net Fluorination also typically increases a molecule's lipophilicity (its affinity for fatty environments), which can enhance its ability to cross lipid bilayers and improve binding affinity to the target protein through hydrophobic interactions. vichemchemie.com The strategic placement of two fluorine atoms at the 5- and 7-positions of the quinazoline ring is therefore a deliberate design choice aimed at optimizing the drug-like properties of the resulting derivatives. duq.edu

Overview of Key Academic Research Trajectories for this compound

This compound serves as a crucial building block in the synthesis of advanced chemical entities, primarily in the pursuit of novel kinase inhibitors for cancer therapy. Research trajectories for this compound and its immediate precursors demonstrate its value in creating targeted therapeutic agents.

A primary application of this scaffold is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors . Research has shown that N-aryl quinazolines are a well-established class of EGFR inhibitors. In one study, this compound was used to synthesize a derivative intended for this purpose. researchgate.net While the specific compound, N-(3-ethynylphenyl)-5,7-difluoroquinazolin-4-amine, showed relatively modest activity, this line of research highlights the core's utility in exploring the structure-activity relationships of EGFR inhibition. researchgate.net

| Compound Name | Target Kinase | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| N-(3-ethynylphenyl)-5,7-difluoroquinazolin-4-amine | EGFR | A431 | 12 μM | researchgate.net |

Another significant research trajectory involves the use of the precursor, 5,7-Difluoroquinazolin-4(3H)-one , in the synthesis of Src kinase inhibitors . The Src family of non-receptor tyrosine kinases is implicated in cancer progression. The development of the potent and selective dual-specific c-Src/Abl kinase inhibitor, Saracatinib (AZD0530), involved the use of 5,7-difluoro-4(3H)-quinazolinone as a key starting material. google.comacs.org This demonstrates the importance of the 5,7-difluoro substitution pattern in achieving high affinity and specificity for this kinase family.

Furthermore, patent literature reveals the use of 5,7-Difluoroquinazolin-4(3H)-one in the creation of Aurora kinase inhibitors . nih.gov Aurora kinases are essential for cell division, and their over-expression is linked to the development of various cancers. The synthesis of complex heterocyclic systems designed to inhibit these kinases has utilized the 5,7-difluoroquinazoline (B11916474) core, indicating its value in developing antimitotic cancer therapies. nih.gov

The synthesis of these advanced inhibitors often begins with the chlorination of 5,7-difluoroquinazolin-4(3H)-one to produce 4-chloro-5,7-difluoroquinazoline (B1423735). duq.edu This intermediate then readily undergoes nucleophilic aromatic substitution with a desired amine to yield the final 4-aminoquinazoline derivative, showcasing a versatile and efficient synthetic route. duq.edu

Properties

IUPAC Name |

5,7-difluoroquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N3/c9-4-1-5(10)7-6(2-4)12-3-13-8(7)11/h1-3H,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFDGPMNPMSMLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=CN=C2N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,7 Difluoroquinazolin 4 Amine and Its Derivatives

Established Synthetic Routes and Reaction Conditions

Traditional methods for synthesizing the 5,7-difluoroquinazoline-4-amine core often involve multi-step processes that utilize readily available starting materials. These routes provide a reliable foundation for accessing this class of compounds.

Multi-Step Synthesis from Substituted Anthranilic Acids or Anthranilonitriles

A common and widely used approach for the synthesis of quinazolinone moieties is the multi-step synthesis starting from anthranilic acid. derpharmachemica.com This method typically involves the initial formation of a 2-substituted-4H-3,1-benzoxazin-4-one, which is then reacted with an amine source to yield the desired quinazolinone. derpharmachemica.com For instance, 2-amino-4,6-difluorobenzoic acid can serve as a key precursor. One optimized method involves reacting this acid with formamide (B127407) under microwave irradiation to produce 5,7-difluoroquinazolin-4(3H)-one. esmed.org

Alternatively, syntheses can commence from substituted anthranilonitriles. acs.org The reaction of polyfluoro benzenedicarbonitriles with isothiouronium salts under basic conditions, often facilitated by microwave irradiation, provides an efficient route to 2-alkylthio-4-aminoquinazolines. nih.gov This method highlights the versatility of anthranilonitrile-based approaches in constructing the quinazoline (B50416) core with various substituents. acs.orgnih.gov

A general pathway involves the initial cyclization of a substituted anthranilic acid to form a quinazolin-4(3H)-one. esmed.org This intermediate is then typically chlorinated at the 4-position using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). duq.eduresearchgate.net Subsequent nucleophilic substitution of the 4-chloro group with an appropriate amine yields the final 4-aminoquinazoline derivative. esmed.orgduq.edu

| Starting Material | Key Reagents | Intermediate | Final Product Type | Reference |

| Substituted Anthranilic Acid | Formamide | Quinazolin-4(3H)-one | 4-Aminoquinazoline | esmed.org |

| Polyfluoro benzenedicarbonitrile | Isothiouronium salt, Base | 2-Alkylthio-4-aminoquinazoline | Substituted 4-Aminoquinazoline | nih.gov |

| Anthranilic Acid | Acetic Anhydride | 2-methyl-4H-3,1-benzoxazin-4-one | 2-Methylquinazolin-4(3H)-one | derpharmachemica.com |

Nucleophilic Aromatic Substitution Strategies in Quinazoline Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in the synthesis of 4-aminoquinazoline derivatives. researchgate.netmasterorganicchemistry.commdpi.com This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as the fluorine atoms in the 5 and 7 positions of the quinazoline ring. masterorganicchemistry.com

A prevalent strategy involves the synthesis of a 4-chloro-5,7-difluoroquinazoline (B1423735) intermediate. duq.eduresearchgate.net This is typically achieved by treating the corresponding 5,7-difluoroquinazolin-4(3H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine catalyst. researchgate.net The highly reactive 4-chloro substituent is then readily displaced by a variety of amine nucleophiles to afford the desired 5,7-difluoroquinazolin-4-amine derivatives. esmed.orgduq.edu The regioselectivity of this substitution at the 4-position is a well-documented and reliable feature of this synthetic approach. mdpi.com

The reaction conditions for the SNAr step can be varied, including the choice of solvent, temperature, and the presence of a base, to optimize the yield and purity of the final product. mdpi.com This strategy's versatility allows for the introduction of a wide array of amine-containing side chains at the 4-position, enabling the synthesis of diverse libraries of quinazoline derivatives.

Cyclization Reactions for Quinazoline Core Formation

The formation of the quinazoline ring system is a critical step in the synthesis of this compound. Various cyclization reactions are employed to construct this bicyclic core.

A widely used method involves the condensation of an anthranilic acid derivative with a one-carbon source, such as formamide. derpharmachemica.comresearchgate.net For example, heating 2-amino-4,6-difluorobenzoic acid in formamide leads to the formation of 5,7-difluoroquinazolin-4(3H)-one. esmed.org This reaction proceeds through the formation of an intermediate o-amidine which then cyclizes. researchgate.net

Another approach utilizes anthranilamides, which can be condensed with aldehydes or their equivalents. researchgate.net For instance, the reaction of 2-aminobenzamide (B116534) with an aldehyde can yield a 2,3-dihydroquinazolin-4(1H)-one, which can then be oxidized to the corresponding quinazolin-4(3H)-one. researchgate.net

Furthermore, cyclization can be achieved starting from 2-aminobenzonitriles. nih.gov Reaction with S-substituted isothiouronium salts in the presence of a base can lead to the formation of 2-alkylthio-4-aminoquinazolines through a cyclization process. nih.gov This method offers a direct route to 4-aminoquinazoline derivatives.

| Precursor | Reagent(s) | Product | Reference |

| Anthranilic Acid | Formamide | Quinazolin-4(3H)-one | derpharmachemica.comresearchgate.net |

| Anthranilamide | Aldehyde | 2,3-Dihydroquinazolin-4(1H)-one | researchgate.netresearchgate.net |

| 2-Aminobenzonitrile | Isothiouronium Salt | 2-Alkylthio-4-aminoquinazoline | nih.gov |

Advanced Synthetic Approaches and Process Optimization

To improve the efficiency, yield, and environmental footprint of synthesizing this compound and its derivatives, advanced synthetic methods have been developed. These include the use of microwave assistance and solid-supported techniques.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields in the preparation of quinazoline derivatives. derpharmachemica.comnih.gov The application of microwave irradiation can significantly reduce the time required for key steps, such as the cyclization of anthranilic acids with formamide. esmed.org For example, a solution of 2-amino-4,6-dichlorobenzoic acid in formamide can be irradiated under microwave conditions (500W) for just 10 minutes to yield the corresponding quinazolinone. esmed.org

This technology has also been successfully applied to the synthesis of 2-alkylthio-4-aminoquinazolines from polyfluoro benzenedicarbonitriles and isothiouronium salts. nih.gov In this one-pot, solid-phase heterogeneous reaction, the mixture is adsorbed onto basic alumina (B75360) and subjected to microwave irradiation, leading to high yields of the desired products in a short amount of time. nih.gov The optimization of these microwave-assisted protocols often involves adjusting the power, temperature, and reaction time to maximize efficiency. derpharmachemica.comnih.gov

| Reaction Type | Starting Materials | Microwave Conditions | Key Advantage | Reference |

| Quinazolinone Formation | 2-Amino-4,6-dichlorobenzoic acid, Formamide | 500W, 10 min | Rapid Synthesis | esmed.org |

| 2-Alkylthio-4-aminoquinazoline Synthesis | Polyfluoro benzenedicarbonitrile, Isothiouronium salt | 600W, Variable time | High Yield, One-pot | nih.gov |

| Optimization of Quinazolinone Synthesis | Anthranilic acid, Acetic anhydride | Variable | Improved Yield and Purity | derpharmachemica.com |

Solid-Supported Synthesis Techniques

Solid-phase synthesis offers several advantages for the preparation of quinazoline derivatives, including simplified purification, the potential for automation, and the generation of compound libraries. derpharmachemica.commdpi.comacs.org This technique involves attaching a starting material to a solid support, carrying out a series of reactions, and then cleaving the final product from the support. mdpi.comresearchgate.net

One approach involves the use of a resin-bound amine component. acs.org This amine can be converted to a polymer-bound S-methylthiopseudourea, which is then condensed with various substituted isatoic anhydrides to afford 2-amino-4(1H)-quinazolinone derivatives. acs.org Another strategy utilizes a polymer-supported p-nitrophenyl carbonate attached to anthranilic acid, which can then undergo further reactions to form fused [2,1-b]quinazolinones. researchgate.net

Solid supports like alumina can also act as catalysts in microwave-assisted reactions. derpharmachemica.comnih.gov For instance, basic alumina supports the one-pot synthesis of fluorinated 2-alkylthio-4-aminoquinazolines, facilitating the reaction and simplifying the workup process. nih.gov The optimization of solid-phase synthesis often involves selecting the appropriate resin, linker, and cleavage conditions to maximize the yield and purity of the target compound. derpharmachemica.comresearchgate.net

Characterization Techniques for Confirming Derivative Structures

The structures of the synthesized this compound derivatives are confirmed using a combination of spectroscopic techniques. These methods provide detailed information about the molecular framework and the nature and position of substituents. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is used to identify the number and environment of protons in the molecule. For this compound derivatives, characteristic signals include those for the aromatic protons on the quinazoline ring and the protons of any substituents. For example, in a substituted derivative, the chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern nih.gov.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the quinazoline ring and any attached functional groups are diagnostic. For instance, the carbon atoms attached to fluorine will show characteristic splitting patterns due to C-F coupling rsc.org.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound derivatives, characteristic absorption bands include N-H stretching vibrations for the amino group, C=N and C=C stretching vibrations for the quinazoline ring system, and C-F stretching vibrations nih.govtbzmed.ac.ir.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of the synthesized derivatives with high accuracy nih.govnih.gov.

The following tables provide examples of characterization data for various derivatives of 5,7-difluoroquinazoline (B11916474).

Table of ¹H NMR Data for Selected 5,7-Difluoroquinazoline Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |

| 2-(Butylthio)-4-amino-6-carbonitrile-8-chloro-5,7-difluoroquinazoline nih.govacs.org | DMSO-d₆ | 8.69 (br, 1H, NH), 3.15-3.12 (m, 2H, SCH₂), 1.67-1.64 (m, 2H, CH₂), 1.43-1.39 (m, 2H, CH₂), 0.92-0.90 (m, 3H, CH₃) |

| 6,7-Difluoro-N-phenylquinazolin-4-amine esmed.org | DMSO-d₆ | 8.415 (s, 1H, NH), 8.011 (s, 1H, H-2 quinazoline), 7.078-7.431 (m, 7H, HAr) |

| 1-(α-D-ribofuranosyl)-6,7-difluoro-2-methyl-4-quinazolinone nih.gov | CD₃OD | 7.88 (s, 1H, H-5), 6.94 (s, 1H, H-8), plus sugar moiety protons |

Table of ¹³C NMR Data for Selected 5,7-Difluoroquinazoline Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 6,7-Difluoro-N-phenylquinazolin-4-amine esmed.org | DMSO-d₆ | 169.95, 159.95, 156.33, 152.81, 146.92, 143.66, 128.22, 120.41, 118.87, 113.98, 113.7, 107.6 |

| 7-Fluoro-2-methylquinazolin-4(3H)-one rsc.org | DMSO-d₆ | 165.6 (d, JC-F = 248.7 Hz), 160.9, 155.9, 151.1, 128.7 (d, JC-F = 10.4 Hz), 117.6 (d, JC-F = 22.2 Hz), 114.3, 111.5 (d, JC-F = 22.7 Hz), 21.4 |

Table of IR and Mass Spectrometry Data for a Selected 5,7-Difluoroquinazoline Derivative

| Compound | IR (KBr, cm⁻¹) νₘₐₓ | Mass Spectrometry (ESI-MS) m/z |

| 2-(Butylthio)-4-amino-6-carbonitrile-8-chloro-5,7-difluoroquinazoline nih.govacs.org | 3432, 3320, 3172 (N-H), 2962 (C-H), 2242 (C≡N), 1661, 1622 (C=N, C=C) | [M+H]⁺ calculated for C₁₃H₁₁ClF₂N₄S: 329.0439, found: 329.0434 |

| N-(5-chlorobenzo[d] fluoromart.comguidechem.comdioxol-4-yl)-5,7-difluoroquinazolin-4-amine hydrochloride smolecule.com | Not available | Molecular Weight: 372.1 g/mol |

Structure Activity Relationship Sar Studies of 5,7 Difluoroquinazolin 4 Amine Analogs

Systematic Investigation of Substituent Effects on Biological Potency

The biological potency of quinazoline (B50416) derivatives is significantly influenced by the nature and position of substituents on the quinazoline core and its appended functionalities. In the context of 4-aminoquinazoline analogs, modifications at various positions have been systematically explored to understand their impact on activity, often in the realm of kinase inhibition.

Research into 6-arylquinazolin-4-amines has shown that substituents on the amine at position 4 play a crucial role. For instance, a hydrophobic substituent at the R1 position on the 4-amino group is favorable for inhibitory activity against certain kinases. acs.org Furthermore, the introduction of specific groups at other positions on the quinazoline ring, such as electron-donating groups at the 6 and 7 positions, has been found to increase the activity of some compounds. mdpi.com

Systematic studies on various series of quinazoline derivatives have provided a wealth of data on substituent effects. For example, in a series of 6-benzamide quinazoline derivatives, the introduction of a fluoro substituent at the C-2 position of the benzene (B151609) ring was found to be vital for inhibitory activity. nih.gov Conversely, replacing an amide linker with a methyl-amino linker between the phenyl and quinazoline moieties led to a significant decrease in activity. nih.gov

The following table summarizes the observed effects of various substituents on the biological potency of quinazoline analogs, drawn from multiple studies.

| Position of Substitution | Substituent Type | Observed Effect on Potency | Reference |

| C4-Amine (R1) | Hydrophobic group | Favorable for activity | acs.org |

| C6 and C7 | Electron-donating groups | Increased activity | mdpi.com |

| C2 of Benzamide | Fluoro group | Vital for activity | nih.gov |

| Linker | Amide vs. Methyl-amino | Amide is favorable | nih.gov |

| C5 of Benzamide | Nitro group | Two-fold increase | nih.gov |

| C7 | Bulky substituents | Favorable for activity | nih.gov |

Influence of Fluorine and Other Halogen Substitutions on Molecular Recognition

In the context of 5,7-difluoroquinazolin-4-amine analogs, the fluorine atoms at positions 5 and 7 are expected to significantly influence the electronic properties of the quinazoline ring system. These electron-withdrawing groups can alter the pKa of the molecule, affecting its ionization state and ability to form hydrogen bonds with target proteins. For instance, the fluorine effect can lead to differences in pharmacological properties between fluorinated and non-fluorinated derivatives, which is attributed to the specific site of fluorine substitution. nih.gov

Studies on related quinazoline derivatives have highlighted the importance of halogen placement. For example, the substitution of the C-6 position of the quinazoline core with fluorine led to decreased activity in one series of EGFR inhibitors. mdpi.com In another study on 4-anilinoquinazoline (B1210976) derivatives, the activity increased with small and hydrophobic substituents on the aniline (B41778) moiety in the order of F < Br < Cl. mdpi.com This indicates that not only the type of halogen but also its position is critical for optimizing biological activity.

The following table details the impact of halogen substitutions on the molecular interactions and activity of quinazoline analogs.

| Compound Series | Halogen Substitution | Position | Impact on Molecular Recognition/Activity | Reference |

| EGFR Inhibitors | Fluorine | C6 | Decreased activity | mdpi.com |

| 4-Anilinoquinazolines | F, Br, Cl | Aniline moiety | Increased activity (F < Br < Cl) | mdpi.com |

| General Quinazolinones | Fluorine | General | Can improve selectivity, bioavailability, and metabolic stability | nih.gov |

| 4-Anilinoquinazolines | Fluorine | C2 of Benzene ring | Vital for inhibitory activity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For quinazoline derivatives, 2D and 3D-QSAR models have been developed to guide the design of more potent and selective inhibitors. acs.orgchalcogen.ro

In a study on 6-arylquinazolin-4-amines, 3D-QSAR models were generated that reliably predicted the inhibitory activities of novel ligands against specific kinases. acs.org These models, validated with training and test sets, demonstrated high correlation coefficients (R²) and predictive power (Q²). acs.org The QSAR models indicated that hydrophobic substitutions at certain positions could enhance inhibitory activity. acs.org

Similarly, 2D-QSAR studies on 4-anilinoquinazoline derivatives as EGFR inhibitors have identified key physicochemical descriptors that govern their activity. chalcogen.ro These descriptors include electro-topological state indices, bromine and chlorine counts, and other alignment-independent descriptors. chalcogen.ro The models developed using methods like Multiple Linear Regression (MLR) have shown good predictive ability for the biological activities of the compounds. chalcogen.ro

These QSAR models serve as valuable tools for the in-silico screening of virtual libraries of quinazoline analogs, allowing for the prioritization of compounds for synthesis and biological testing.

| QSAR Model Type | Compound Series | Key Findings | Reference |

| 3D-QSAR | 6-Arylquinazolin-4-amines | Hydrophobic groups at specific locations improve inhibitory activity. | acs.org |

| 2D-QSAR | 4-Anilinoquinazolines | Electro-topological state indices and halogen counts are important descriptors. | chalcogen.ro |

| 2D-QSAR | 4-Anilinoquinazolines | Atomic electronegativity, hydrogen bonding ability, lipophilicity, and molecular shape affect activity. | brieflands.com |

Conformational Analysis and its Implications for SAR

Conformational analysis, which studies the spatial arrangement of atoms in a molecule, is crucial for understanding the structure-activity relationships of quinazoline analogs. The conformation of a molecule determines how it fits into the binding site of a biological target, thereby influencing its activity.

Molecular modeling and conformational analysis of active quinazolinone derivatives have helped in understanding the pharmacophoric requirements for their biological effects. nih.govresearchgate.net For example, the flexible alignment of the most active compounds in a series can reveal a common three-dimensional arrangement of key functional groups necessary for activity. researchgate.net

In the case of 4-aminoquinazoline derivatives, the orientation of the substituent at the 4-amino position relative to the quinazoline core is a critical determinant of binding. Molecular docking studies, often used in conjunction with conformational analysis, have shown how these molecules bind to the active site of their target proteins. For instance, the docking of 4-anilinoquinazoline derivatives into the EGFR kinase domain has elucidated the key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory potency. brieflands.com The ability of the molecule to adopt a low-energy conformation that complements the binding site is a prerequisite for high affinity and biological activity.

Molecular Mechanisms of Action and Target Identification

Inhibition of Key Enzyme Systems by 5,7-Difluoroquinazolin-4-amine Derivatives

The versatility of the this compound core allows for the synthesis of derivatives that can selectively inhibit different enzymes, playing crucial roles in various diseases.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a well-established proto-oncogene implicated in several cancers. nih.gov Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation, angiogenesis, and metastasis. nih.govdergipark.org.tr Consequently, EGFR kinase inhibitors are a cornerstone of targeted cancer therapy. dergipark.org.trresearchgate.net

Derivatives of 4-anilino-quinazoline, including those with a 5,7-difluoro substitution, have been extensively studied as EGFR inhibitors. nih.govbiorxiv.org For instance, N-(3-ethynylphenyl)-6,7-difluoroquinazolin-4-amine displayed activity against EGFR in A431 cells. nih.gov The introduction of different substituents on the quinazoline (B50416) core can significantly impact the inhibitory activity. For example, a flexible four-carbon linker between a sulfamoyl-aryl moiety and the quinazoline core was found to enhance inhibitory activities toward both wild-type EGFR (EGFR^wt^) and the T790M mutant. nih.gov Similarly, novel cinnamamide-quinazoline derivatives have been synthesized to overcome the T790M resistance mutation. nih.gov

Table 1: EGFR Kinase Inhibition by this compound Derivatives

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| N-(3-ethynylphenyl)-6,7-difluoroquinazolin-4-amine | EGFR | A431 | 12 | nih.gov |

Src Family Kinase (SFK) and Abl Kinase Inhibition

Src family kinases (SFKs) are non-receptor tyrosine kinases that play a role in various cellular processes. lookchem.com Some this compound derivatives have been identified as potent and selective inhibitors of SFKs. portico.org For example, certain styrylquinazoline (B1260680) derivatives with a thioaryl moiety at the C4 position have shown high inhibitory potential against a panel of non-receptor tyrosine kinases, including Src and Abl kinases. nih.gov One such derivative, IS1, demonstrated 90.81% inhibition of ABL kinase activity at a concentration of 0.5 µM. nih.gov Another derivative, IS9, showed significant inhibition of Lyn (57%) and Src (54%) kinases. nih.gov These findings suggest that the 4-sulphur substituted styrylquinazoline scaffold is a promising framework for developing multi-kinase inhibitors. nih.gov

Cell Division Cycle 25B (CDC25B) Phosphatase Inhibition

Cell Division Cycle 25B (CDC25B) is a dual-specificity phosphatase that is overexpressed in many cancers, making it a novel target for anticancer therapies. nih.govacs.org For the first time, fluorinated 2-alkylthio-substituted 4-aminoquinazolines have been identified as inhibitors of CDC25B. acs.org Several of these derivatives exhibited considerable inhibitory activity against CDC25B. nih.govacs.org In particular, compounds like 2-(Butylthio)-4-amino-6-carbonitrile-8-chloro-5,7-difluoroquinazoline showed potent inhibitory activity with IC50 values less than 0.50 µg/mL, which is comparable to the reference compound. nih.gov This discovery highlights 2-alkylthio-4-aminoquinazoline derivatives as a new class of CDC25B inhibitors. nih.gov

Table 2: CDC25B Phosphatase Inhibition by 2-Alkylthio-4-aminoquinazoline Derivatives

| Compound | CDC25B Inhibition (%) at 20 µg/mL | IC50 (µg/mL) |

| 3b | Considerable | < 0.50 |

| 3n | Considerable | < 0.50 |

| 3t | Considerable | < 0.50 |

| 3w | Considerable | < 0.50 |

| 3g | Not significant | - |

| 3h | Not significant | - |

| 3v | Not significant | - |

Bacterial Type II Topoisomerase (DNA Gyrase) Inhibition

Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are the targets of fluoroquinolone antibiotics. nih.gov Due to increasing bacterial resistance, there is a need for new inhibitors. nih.gov Quinazoline-2,4-diones, which are structurally related to this compound, have been investigated as inhibitors of these enzymes. nih.govuiowa.edu While some quinazoline derivatives have shown promise, their development has been hampered by potential off-target effects and the structural similarity to fluoroquinolones, which are associated with certain adverse effects. unipa.it However, novel series of amide-linked pyrimido[4,5-b]indol-8-amine inhibitors of bacterial type II topoisomerases have shown high potency against gram-positive bacteria and mycobacteria. nih.gov

Nitric Oxide Synthase (NOS) Isozyme Inhibition

Nitric oxide synthase (NOS) enzymes produce nitric oxide, a signaling molecule with diverse physiological roles. researchgate.net The high active-site conservation among NOS isozymes presents a challenge for designing selective inhibitors. researchgate.net However, certain quinazoline derivatives have been developed as potent and selective inhibitors of inducible nitric oxide synthase (iNOS). researchgate.net These inhibitors typically feature a difluoroquinazoline amine core and various "tails" that extend into specificity pockets, allowing for selective binding. researchgate.net For example, a series of quinazoline inhibitors with different tail moieties demonstrated IC50 values for iNOS ranging from 10 nM to 1.2 µM, with 2.7- to 3000-fold selectivity over other isozymes. researchgate.net

Table 3: Nitric Oxide Synthase (NOS) Isozyme Inhibition by Quinazoline Derivatives

| Compound | Tail Moiety | iNOS IC50 | eNOS IC50 | nNOS IC50 |

| 1 | Thienyl | 1.2 µM | 1.1 mM | 90 µM |

| 2 | Furanamido-ethyl | 0.2 µM | 0.6 mM | 10 µM |

| 3 | Cyanopyridylcarbonyl spiropiperidinyl | 10 nM | 30 µM | 0.8 µM |

| 4 | Aminomethylbenzoyl spiropiperidinyl | 20 nM | 10 µM | 1.0 µM |

| 5 | Cyanobenzoyl spiropiperidinyl | 20 nM | 15 µM | 1.5 µM |

Molecular Interactions with Biological Targets

The inhibitory activity of this compound derivatives is dictated by their specific molecular interactions within the active sites of their target enzymes.

For EGFR kinase inhibitors , the 4-anilino-quinazoline scaffold typically forms hydrogen bonds with the hinge region of the kinase domain. researchgate.net Molecular docking studies have visualized these interactions, showing hydrogen bonds and pi-pi stacking interactions that stabilize the inhibitor-enzyme complex. researchgate.net

In the case of CDC25B phosphatase inhibitors , fragment-based screening identified that compounds can bind to a pocket distant from the active site, adjacent to the protein-protein interaction interface with its substrate, CDK2/Cyclin A. pdbj.org This suggests a mechanism of inhibiting the protein-protein interaction rather than direct catalytic site inhibition. pdbj.org

For bacterial DNA gyrase inhibitors , the quinazoline-2,4-dione scaffold is designed to mimic the binding of fluoroquinolones. nih.gov X-ray crystal structures show key interactions, including hydrogen bonds and a magnesium-water bridge, between the inhibitor, the enzyme, and DNA. nih.gov

NOS inhibitors with a difluoroquinazoline core anchor within a conserved binding pocket, while their rigid, bulky substituents extend to more remote specificity pockets. researchgate.net This induced-fit binding mode, involving a cascade of conformational changes, is crucial for achieving isozyme selectivity. researchgate.net

Modulation of Cellular Signaling Pathways

By targeting key enzymes like kinases and phosphatases, derivatives of this compound can modulate various cellular signaling pathways that are often dysregulated in cancer and other diseases.

EGFR Signaling Pathway: EGFR is a receptor tyrosine kinase that, upon activation, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell proliferation, survival, and differentiation. Inhibitors based on the 4-aminoquinazoline scaffold, such as gefitinib (B1684475) and erlotinib, are known to block EGFR signaling. By binding to the ATP-binding site of EGFR, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling. Research on N-(3-ethynylphenyl)-6,7-dimethoxyquinazolin-4-amine and its analogs demonstrates their ability to inhibit EGFR and affect the viability of chordoma cell lines, which are dependent on this pathway. nih.gov It is plausible that this compound derivatives could exert similar effects.

CDC25 Phosphatase and Cell Cycle Control: The Cell Division Cycle 25 (CDC25) phosphatases are key regulators of the cell cycle. They dephosphorylate and activate cyclin-dependent kinases (CDKs), thereby promoting cell cycle progression. Overexpression of CDC25 phosphatases, particularly CDC25B, is observed in many cancers and is associated with poor prognosis. Fluorinated 2-alkylthio-4-aminoquinazolines have been identified as inhibitors of CDC25B. nih.govacs.org By inhibiting CDC25B, these compounds can lead to the accumulation of phosphorylated (inactive) CDKs, resulting in cell cycle arrest and potentially apoptosis. This represents a distinct mechanism of action compared to kinase inhibition and highlights the versatility of the substituted 4-aminoquinazoline scaffold.

Other Potential Pathways: The quinazoline scaffold has been explored for its activity against a wide range of targets. For example, certain quinazoline derivatives have been investigated as inhibitors of phosphoinositide 3-kinase (PI3K) and as modulators of Toll-like receptors (TLRs), such as TLR8. urfu.ruoapi.int Inhibition of the PI3K/AKT/mTOR pathway is a major focus in cancer therapy. Modulation of TLRs can have profound effects on the immune system. While direct evidence for this compound in these pathways is lacking, the chemical tractability of the scaffold makes it a valuable starting point for the development of modulators of these and other signaling pathways.

Preclinical Pharmacological Evaluation of 5,7 Difluoroquinazolin 4 Amine Derivatives

In Vitro Biological Activities

Derivatives of 5,7-difluoroquinazolin-4-amine have demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines. Studies have evaluated these compounds against colon adenocarcinoma (HCT116 and HT29), gastric cancer (SGC-7901), lung adenocarcinoma (A549), and hepatocyte carcinoma (HepG2) cells, revealing potent antitumor activities. acs.orgnih.gov

In one study, a series of 2-alkylthio-4-aminoquinazoline derivatives were synthesized and tested for their in vitro antitumor activity. nih.gov The majority of these compounds exhibited excellent cytotoxic effects against the selected cancer cell lines. nih.gov Notably, most of the 2-alkylthio-4-aminoquinazoline derivatives were particularly active against colon adenocarcinoma (HCT116 and HT29) and gastric cancer (SGC-7901) cells. acs.org

The substitution pattern on the quinazoline (B50416) ring was found to influence the cytotoxic activities. For instance, certain 2-(octylthio)-4-aminoquinazoline derivatives showed lower activity against HCT116, HT29, and SGC-7901 cells. acs.org Conversely, some compounds were identified as being more potent than the standard chemotherapeutic drug cisplatin (B142131) against all tested tumor cell lines. acs.org Specifically, compounds designated as 3e and 3x in the study demonstrated IC₅₀ values lower than 9.44 μM against all five human tumor cell lines, indicating greater potency than cisplatin. acs.org Furthermore, several other derivatives were more active than cisplatin specifically against A549 lung cancer cells. acs.orgnih.gov Only a few compounds, however, showed higher activity than cisplatin against the HepG2 liver cancer cell line. acs.orgnih.gov

The introduction of fluorine atoms into the quinazoline scaffold is a key feature, as fluorinated compounds are known to possess various biological activities, including anticancer properties. acs.org

Below is an interactive data table summarizing the cytotoxic activity (IC₅₀ in μM) of selected 2-alkylthio-4-aminoquinazoline derivatives compared to cisplatin.

| Compound | HCT116 | HT29 | SGC-7901 | A549 | HepG2 |

| 3e | <9.44 | <9.44 | <9.44 | <9.44 | <9.44 |

| 3x | <9.44 | <9.44 | <9.44 | <9.44 | <9.44 |

| Cisplatin | >9.44 | >9.44 | >9.44 | >9.44 | >9.44 |

Data sourced from a study on phosphatase CDC25B inhibitors. acs.org The table indicates that compounds 3e and 3x were more potent than cisplatin across all tested cell lines.

The quinazoline scaffold is a versatile structure in medicinal chemistry, and its derivatives have been investigated for a wide range of pharmacological activities, including antiviral and antibacterial effects. acs.orgnih.gov The incorporation of fluorine atoms into organic molecules can significantly alter their biological properties, and polyfluorinated compounds, in particular, have been associated with anti-HIV and antibacterial activities. acs.orgnih.gov

Some quinazoline derivatives have been specifically noted for their potential as antibacterial agents. acs.org For instance, 4-chloro-6,7-difluoroquinoline, a related heterocyclic compound, exerts its antibacterial effects by inhibiting bacterial topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and repair. By trapping the enzyme-DNA complexes, the compound induces DNA damage, ultimately leading to bacterial cell death.

While direct studies on the antiviral and antibacterial efficacy of this compound itself are not extensively detailed in the provided context, the broader class of fluorinated quinazolines and related heterocycles shows promise in this area. acs.orgnih.gov For example, some fluorinated compounds derived from polyfluoro benzenedicarbonitriles have been reported to possess anti-HIV and antibacterial biological activity. acs.orgnih.gov

Quinazoline derivatives are a significant class of heterocyclic compounds that have garnered considerable attention for their diverse pharmacological activities, including anti-inflammatory and antimalarial properties. acs.orgnih.gov The 4-aminoquinazoline nucleus is a common structural motif in various biologically active agents. nih.gov

Specifically, 6,7-difluoro-2-methylquinazolin-4(3H)-one has been identified as a potential anti-inflammatory agent. lookchem.com It is suggested to alleviate inflammation and associated pain and swelling by modulating inflammatory pathways and suppressing the production of pro-inflammatory mediators. lookchem.com

In the context of antimalarial research, the 4-aminoquinoline (B48711) pharmacophore, a related structure, is considered crucial for combating malaria. nih.gov Structure-activity relationship (SAR) studies on 4-aminoquinolines suggest that specific substitutions are critical for their inhibitory effect on hemozoin formation, a key process in the malaria parasite's life cycle. nih.gov While direct evaluation of this compound for antimalarial properties is not detailed, the general class of 4-aminoquinazolines has been a cornerstone in the development of antimalarial drugs. nih.gov The hybridization of the 4-aminoquinoline scaffold with other heterocyclic systems has been explored to enhance antimalarial potency. nih.gov

Preclinical Pharmacokinetic and ADME Considerations

The incorporation of fluorine atoms into a molecule, as seen in this compound, can enhance metabolic stability. This is a known strategy in medicinal chemistry to prolong the biological activity of a compound. For instance, the 5,6-difluoro substitution pattern in some quinazolinone derivatives has been shown to confer superior metabolic stability. vulcanchem.com

Studies on related compounds have highlighted differences in metabolic stability across species. For example, in one study, the half-lives of certain compounds in human and murine microsomal suspensions were found to be significantly different, which could be attributed to variations in assay conditions such as substrate concentration and microsomal protein levels. nih.gov The use of liver microsomes from different species (e.g., human, mouse, rat) is common to obtain a more comprehensive understanding of a compound's metabolic profile. srce.hr

While specific data on the metabolic stability of this compound in microsomal systems is not provided, the general principles of medicinal chemistry suggest that the difluoro substitution would likely contribute to increased stability against metabolic degradation.

A significant challenge in the development of effective therapeutic agents, particularly in oncology and infectious diseases, is ensuring adequate cellular accumulation and overcoming drug efflux mechanisms. uiowa.edu Bacteria and cancer cells can develop resistance by increasing the expression of efflux pumps that actively transport drugs out of the cell, thereby reducing their intracellular concentration and efficacy. uiowa.edu

Quinazoline-2,4-diones, which are structurally related to this compound, have been investigated for their potential to evade efflux-based resistance. uiowa.edu One strategy that has been explored is the creation of dimeric compounds. It was hypothesized that these larger molecules might be less recognized by efflux pumps, thus leading to increased cellular accumulation and maintained or improved activity. uiowa.edu

For some quinazoline derivatives, poor cellular penetration can be a limiting factor for their biological activity. uiowa.edu This has been observed in studies with certain antifungal compounds where a failure to penetrate the fungal cell wall was suggested as a reason for lower than expected activity. uiowa.edu

Strategies to improve cellular accumulation of quinazoline-based compounds are an active area of research. These include modifications to the core structure to enhance properties that favor cell entry and reduce recognition by efflux pumps. uiowa.edu While specific studies on this compound's cellular accumulation and efflux evasion are not detailed, the challenges and strategies identified for the broader class of quinazolines are relevant to its potential development as a therapeutic agent.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations (e.g., DFT) for Electronic and Structural Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic and structural properties of 5,7-Difluoroquinazolin-4-amine and its derivatives. These methods provide insights into molecular geometry, charge distribution, and orbital energies, which are fundamental to the molecule's reactivity and interaction capabilities. researchgate.net

DFT calculations are employed to optimize the molecular geometry of the quinazoline (B50416) scaffold, predicting bond lengths, angles, and dihedral angles with high accuracy. researchgate.net For fluorinated quinazolines, these calculations help in assessing the impact of the electron-withdrawing fluorine atoms on the aromatic system. The fluorine substitutions at the 5- and 7-positions influence the electron density across the quinazoline ring, which can be quantified through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule.

Furthermore, theoretical investigations using methods like the ab initio Self-Consistent Field-Molecular Orbital (SCF-MO) have been used to calculate the basicity of quinazolines. thieme-connect.de The introduction of fluorine atoms generally decreases the basicity (pKa) of the heterocyclic nitrogens, which can affect the molecule's ionization state in a physiological environment and its ability to form hydrogen bonds. thieme-connect.de Time-dependent DFT (TD-DFT) can also be applied to study the excited-state properties, which is relevant for understanding photophysical characteristics. researchgate.net

Table 1: Application of Quantum Chemical Methods to Quinazoline Derivatives

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization, HOMO-LUMO Analysis | Predicts stable conformation, electronic structure, and reactivity centers. researchgate.net |

| Ab initio SCF-MO | Basicity (pKa) Calculation | Determines the influence of substituents on the ionization state of the molecule. thieme-connect.de |

| Time-Dependent DFT (TD-DFT) | Excited State Properties | Elucidates photophysical behavior and potential for fluorescence applications. researchgate.net |

Molecular Docking for Ligand-Protein Interaction Prediction and Scoring

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand within the active site of a target protein. For derivatives of this compound, docking studies have been crucial in identifying and optimizing interactions with various protein kinases, which are significant targets in cancer therapy. researchgate.netnih.gov

Derivatives of the 4-aminoquinazoline scaffold are known inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.gov Docking simulations place the quinazoline core into the ATP-binding pocket of the kinase domain. A critical interaction is the hydrogen bond formed between the N1 atom of the quinazoline ring and the backbone amide of a conserved methionine residue (e.g., Met793 in EGFR), which anchors the inhibitor in the hinge region of the enzyme. nih.gov

Studies on compounds like (6,7-difluoro-quinazolin-4-yl)-(1-methyl-2,2-diphenyl-ethyl)-amine have utilized molecular docking to explore their binding modes. ibu.edu.tribu.edu.tr Similarly, docking of N-Salicylidene-N'-(6,7-difluoro-2-phenylquinazolin-4-yl)-hydrazines into the active site of casein kinase 2 has been performed to predict binding affinity (ΔG) and guide the design of potential inhibitors. urfu.ru These simulations help rationalize the structure-activity relationships (SAR) observed experimentally and guide the modification of substituents to enhance potency and selectivity. nih.gov

Table 2: Examples of Molecular Docking Studies on this compound Derivatives

| Derivative | Target Protein | Key Interactions Predicted | Reference |

|---|---|---|---|

| N-(3-ethynylphenyl)-6,7-difluoroquinazolin-4-amine | EGFR | Hydrogen bonding with hinge region residues. | nih.gov |

| N-Salicylidene-N'-(6,7-difluoro-2-phenylquinazolin-4-yl)-hydrazines | Casein Kinase 2 (CK2) | High in silico binding affinity (ΔG values from -12.33 to -13.91 kcal/mol). | urfu.ru |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.govacs.org For quinazoline derivatives, QSAR studies are vital for predicting the inhibitory activity against targets like EGFR and for guiding the design of new analogs with improved potency. atlantis-press.comfrontiersin.org

To build a QSAR model, a set of quinazoline analogs with known biological activities is selected. acs.org Various molecular descriptors are then calculated for each compound. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). nih.govfrontiersin.org Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to generate an equation that links these descriptors to the observed activity. nih.govatlantis-press.com

For example, a QSAR model for quinazoline derivatives as EGFR inhibitors might reveal that specific electrostatic and shape-based descriptors are crucial for activity. atlantis-press.com The model could indicate that having an electron-withdrawing group at a particular position enhances activity, providing a clear strategy for optimization. nih.gov These models are validated internally (e.g., cross-validation Q²) and externally (using a test set of compounds) to ensure their predictive power. acs.org The resulting contour maps from 3D-QSAR studies, like Comparative Molecular Field Analysis (CoMFA), can visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable, offering a roadmap for designing more effective molecules. frontiersin.org

Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics

While molecular docking provides a static snapshot of ligand-protein binding, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of both the ligand and the protein over time. nih.gov MD simulations are applied to systems involving this compound derivatives to assess the stability of the predicted binding poses, analyze the dynamics of key interactions, and calculate binding free energies. researchgate.netnih.gov

Starting from a docked pose, an MD simulation calculates the forces on all atoms and integrates Newton's laws of motion to track their movements over nanoseconds or longer. nih.gov For quinazoline inhibitors bound to EGFR, MD simulations can confirm the stability of the crucial hydrogen bond to the hinge region's methionine residue. ugm.ac.id Analysis of the simulation trajectory can reveal subtle conformational changes in the protein or ligand that either strengthen or weaken the binding. plos.org

Advanced Modeling Techniques (e.g., QM-MM) for Mechanistic Insights

For a deeper, more accurate understanding of chemical processes like bond-making and bond-breaking within an enzyme active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.govbinarystarchem.ca These techniques are particularly useful for studying covalent inhibitors or enzymatic reactions where the electronic structure of the reacting species is critical. acs.org

In a QM/MM simulation, the region of the system where the chemical reaction occurs (e.g., the ligand and the key amino acid residues) is treated with a high-level quantum mechanics method. nih.gov The rest of the protein and solvent environment is treated with a more computationally efficient molecular mechanics force field. binarystarchem.ca This approach combines the accuracy of QM for the reactive part with the speed of MM for the large surrounding environment. nih.gov

For quinazoline-based covalent inhibitors of EGFR that form a bond with a cysteine residue, QM/MM simulations can elucidate the reaction mechanism of this covalent modification. acs.org The calculations can map the potential energy surface of the reaction, identify the transition state, and compute the activation energy barrier. This provides detailed mechanistic insights that are inaccessible to purely classical MM simulations. researchgate.netacs.org Such studies have been used to understand the reactivity of various quinazoline-based inhibitors and the role of the protein environment in catalyzing the covalent bond formation. ugm.ac.idacs.org

Future Perspectives and Research Directions for 5,7 Difluoroquinazolin 4 Amine

Rational Design of Next-Generation Derivatives with Enhanced Potency and Selectivity

The rational design of new derivatives based on the 5,7-Difluoroquinazolin-4-amine core is a critical area of future research. The goal is to synthesize novel compounds with improved efficacy and a more selective target profile to minimize off-target effects.

One approach involves the strategic modification of the quinazoline (B50416) scaffold. For instance, the introduction of different amine substitutions at the C4-position is being explored. duq.edu Computational modeling and structure-activity relationship (SAR) studies are instrumental in this process. Docking studies, for example, can predict how well a designed molecule will bind to its target protein, guiding the synthesis of the most promising candidates. duq.edunih.gov

Research has shown that substitutions at various positions on the quinazoline ring can significantly impact activity. For example, while a 6,7-difluoro substitution was found to increase potency against certain cell lines, other modifications at the 6 and 7 positions have also shown promise in enhancing inhibitory efficacy. ekb.egnih.gov The introduction of an electron-withdrawing group at specific positions of attached ring systems has also been shown to enhance inhibitory effects. ekb.eg

The development of "hybrid" molecules is another promising strategy. This involves combining the this compound scaffold with other pharmacophores to create novel compounds with dual or enhanced activity. For example, quinazoline-furan-sulfone hybrids have been investigated for their potential to act on multiple targets. tandfonline.com

Table 1: Examples of Quinazoline Derivatives and Their Investigated Activities

| Derivative Type | Investigated Activity | Reference |

| 2,4-Substituted Quinazolines | Multidrug resistance (MDR) reversal | nih.gov |

| Quinazoline-furan-sulfone hybrids | EGFR and HER2 inhibition | tandfonline.com |

| Quinazolinone-indole hybrids | Antiproliferative activity against breast cancer cells | tandfonline.com |

| 4-Phenoxyquinazoline (B3048288) derivatives | Dual EGFR/c-Met inhibition | nih.gov |

| N-(3-ethynylphenyl)-6,7-difluoroquinazolin-4-amine | EGFR inhibition | nih.gov |

This table is for illustrative purposes and not exhaustive.

Exploration of Novel Therapeutic Indications Beyond Current Focus

While the primary focus for many quinazoline derivatives has been oncology, particularly as Epidermal Growth Factor Receptor (EGFR) inhibitors, there is a growing interest in exploring their therapeutic potential in other areas. ekb.egnih.govdrugbank.com

One such area is in combating multidrug resistance (MDR) in cancer. The quinazoline-4-amine scaffold has been identified in modulators of ABC transporters, which are proteins responsible for pumping drugs out of cancer cells and a major cause of MDR. nih.govnih.gov Specifically, certain 2,4-disubstituted quinazoline derivatives have shown the ability to inhibit P-glycoprotein (P-gp), a key ABC transporter, suggesting a role as MDR reversers. nih.gov

Beyond cancer, quinazoline derivatives are being investigated for a range of other conditions. These include:

Neuropsychiatric disorders: Serotonin receptor dysfunction is implicated in conditions like anxiety, depression, and schizophrenia, and quinazoline-based compounds are being explored as modulators of these receptors. vdoc.pub

Infectious diseases: Some fluorinated quinazoline derivatives have demonstrated anti-HIV and antibacterial properties. acs.org

Inflammatory diseases: The activation of Toll-like receptor 8 (TLR-8) by certain quinazoline-related compounds can stimulate a broad immunological response, indicating potential therapeutic benefits in conditions involving inflammation, autoimmunity, and infection. oapi.int

Neurodegenerative diseases: The Sigma-2 receptor is an emerging target for Alzheimer's disease, and research is underway to develop quinazoline-based compounds that can interact with this receptor. duq.edu

Strategies for Overcoming Resistance Mechanisms in Target Pathways

A significant challenge in cancer therapy is the development of drug resistance. nih.govwipo.int For therapies targeting the EGFR pathway, resistance can occur through various mechanisms, including mutations in the EGFR gene (like the T790M mutation) or the activation of alternative signaling pathways (such as c-Met amplification). nih.govnih.gov

Future research is focused on developing strategies to overcome these resistance mechanisms. One promising approach is the development of dual-target inhibitors. For example, novel 4-phenoxyquinazoline derivatives have been designed to simultaneously inhibit both EGFR and c-Met, offering a potential solution to resistance driven by c-Met amplification. nih.gov

Another strategy involves creating derivatives that can overcome specific resistance mutations. Researchers are developing quinazoline compounds designed to be effective against EGFR double mutations, such as C797S, which can confer resistance to third-generation EGFR inhibitors like osimertinib. wipo.int

Furthermore, the development of quinazoline-based compounds that can evade efflux pumps, which actively remove drugs from cancer cells, is a key area of investigation. nih.govuiowa.edu This includes the design of molecules that are not recognized by these pumps or the use of nanoparticle-based delivery systems to bypass them. nih.govuiowa.edu

Synergistic Approaches with Other Therapeutic Modalities

Combining this compound derivatives with other therapeutic modalities is a promising strategy to enhance treatment efficacy and overcome resistance.

Combination therapies can target different pathways simultaneously, reducing the likelihood of cancer cells developing resistance. nih.gov For example, combining a quinazoline-based EGFR inhibitor with a drug that targets a downstream signaling pathway, such as the PI3K/AKT/mTOR pathway, is an area of active investigation. mdpi.com

Synergistic effects have also been observed when combining quinazoline derivatives with conventional chemotherapy. For instance, P-gp inhibitors based on the quinazoline scaffold can increase the intracellular concentration of chemotherapy drugs like doxorubicin, restoring their effectiveness in resistant cancer cells. nih.gov

Furthermore, combining these targeted therapies with immunotherapy is a rapidly evolving field. nih.gov The rationale is that by inhibiting key signaling pathways in cancer cells, the tumor microenvironment can be altered, making it more susceptible to an immune attack facilitated by immune checkpoint inhibitors. nih.gov

The potential for synergistic fungicidal compositions has also been noted, where a (5,8-difluoroquinazolin-4-yl)-amine derivative is combined with other fungicides to provide enhanced control of selected fungi. patsnap.com

Q & A

Q. What synthetic methodologies are recommended for preparing 5,7-Difluoroquinazolin-4-amine, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with fluorinated benzoic acid derivatives. Key steps include:

- Chlorination : Reacting 6-fluoroquinazolin-4(3H)-one with POCl₃ and PCl₅ under reflux to form the chlorinated intermediate .

- Nucleophilic displacement : Substituting the chlorine atom with an amine group using aromatic amines in the presence of trimethylamine .

Optimization involves adjusting solvent polarity (e.g., DMF for solubility), temperature (90–120°C for displacement reactions), and stoichiometric ratios of reagents to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) confirm structural integrity by identifying fluorine-coupled splitting patterns and aromatic proton environments .

- Liquid Chromatography-Mass Spectrometry (LCMS) : Validates molecular weight (e.g., m/z 378.1 [M+1]⁺) and purity .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using reverse-phase columns and UV detection .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Enzyme inhibition assays : Test kinase inhibition using ATP-binding site competition protocols (e.g., EGFR or VEGFR targets) .

- Cell viability assays : Employ MTT or resazurin-based methods in cancer cell lines to assess cytotoxicity .

- Solubility and stability : Use phosphate-buffered saline (PBS) at physiological pH to simulate bioactivity conditions .

Advanced Research Questions

Q. How does fluorination at positions 5 and 7 influence pharmacokinetics and target binding?

- Lipophilicity enhancement : Fluorine atoms increase logP values, improving membrane permeability and blood-brain barrier penetration .

- Electron-withdrawing effects : Fluorine stabilizes π-π stacking interactions with kinase active sites (e.g., tyrosine kinases), enhancing binding affinity .

- Metabolic stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .

Q. How can computational modeling guide SAR studies for this compound derivatives?

- Molecular docking : Predict binding modes with targets like EGFR (PDB: 1M17) using AutoDock Vina .

- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories in GROMACS .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .

Q. What strategies address contradictions in biological activity data across studies?

- Meta-analysis : Calculate heterogeneity metrics (I² > 50% indicates significant variability) to assess data consistency .

- Dose-response reevaluation : Use Hill slope analysis to distinguish true efficacy from assay artifacts .

- Orthogonal assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

Q. Which in vivo models are appropriate for evaluating therapeutic potential and toxicity?

- Anticonvulsant models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents .

- Xenograft models : Assess antitumor efficacy in nude mice implanted with EGFR-overexpressing tumors .

- Toxicokinetics : Monitor liver enzyme levels (ALT/AST) and renal clearance in repeated-dose studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.